molecular formula C12H14N2O B1364028 1-(3-Phenoxypropyl)imidazole CAS No. 62838-60-2

1-(3-Phenoxypropyl)imidazole

Cat. No. B1364028
CAS RN: 62838-60-2
M. Wt: 202.25 g/mol
InChI Key: SZQUYCHMYGBJGI-UHFFFAOYSA-N
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Description

1-(3-Phenoxypropyl)imidazole is a chemical compound with the molecular formula C12H14N2O . It is an imidazole derivative, which is a class of organic compounds known for their five-membered heterocyclic ring structure containing three carbon atoms, two nitrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years due to their wide range of applications . The synthesis of this compound specifically is not detailed in the sources available, but general methods for the synthesis of substituted imidazoles involve the formation of bonds during the construction of the imidazole ring . These methods are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered imidazole ring attached to a phenoxypropyl group . The imidazole ring is a key component of this compound, featuring two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Chemical Reactions Analysis

Imidazole derivatives, including this compound, are known to participate in a variety of chemical reactions. These reactions often involve the formation or breaking of bonds within the imidazole ring structure . The specific chemical reactions involving this compound are not detailed in the available sources.

Scientific Research Applications

Medicine: Anticancer and Antimicrobial Applications

“1-(3-Phenoxypropyl)imidazole” has shown potential in the medical field, particularly in the development of anticancer and antimicrobial drugs . Its structure allows for interaction with various biological targets, making it a valuable compound for pharmaceutical research.

Synthetic Chemistry: Catalyst and Synthesis Efficiency

In synthetic chemistry, this compound is utilized for its catalytic properties, contributing to the efficiency of synthesis processes . It plays a role in multicomponent reactions, which are crucial for creating complex molecules with high yields.

Industry: Material Processing and Chemical Manufacturing

The industrial applications of “this compound” include material processing and chemical manufacturing . Its versatility makes it suitable for use in the production of dyes, polymers, and other materials that require precise chemical properties.

Green Chemistry: Sustainable and Eco-Friendly Reactions

“this compound” is significant in green chemistry for promoting sustainable and eco-friendly reactions . It serves as a catalyst that can be reused multiple times, reducing waste and environmental impact.

Catalysis: Enhancing Reaction Rates

This compound is known to enhance reaction rates in various chemical reactions, making it a valuable catalyst in both academic and industrial settings . Its ability to facilitate faster reactions without compromising yield is a key advantage.

Material Science: Development of Functional Materials

In material science, “this compound” contributes to the development of functional materials, such as smart coatings and responsive surfaces . Its chemical structure allows for the creation of materials with specific properties, such as conductivity or reactivity to external stimuli.

Agriculture: Plant Growth Regulators and Pesticides

Lastly, the compound finds application in agriculture as a component of plant growth regulators and pesticides . Its efficacy in controlling plant growth and protecting crops from pests makes it an important tool for agricultural productivity.

Future Directions

Recent advances in the synthesis of imidazoles highlight the importance of developing novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications . This suggests that future research may focus on improving the synthesis methods for compounds like 1-(3-Phenoxypropyl)imidazole and exploring their potential applications.

Mechanism of Action

properties

IUPAC Name

1-(3-phenoxypropyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-5-12(6-3-1)15-10-4-8-14-9-7-13-11-14/h1-3,5-7,9,11H,4,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQUYCHMYGBJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301138
Record name 1-(3-Phenoxypropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

62838-60-2
Record name 1-(3-Phenoxypropyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62838-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Phenoxypropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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